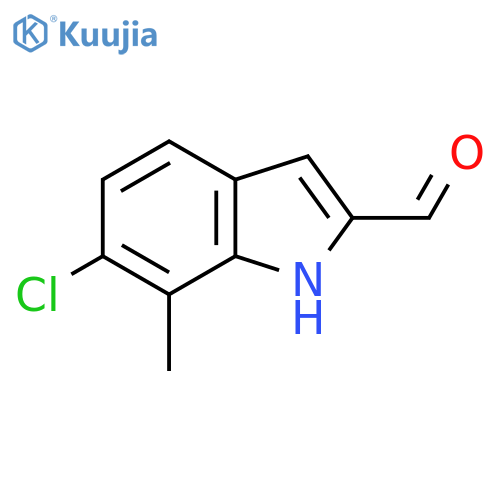Cas no 883529-78-0 (6-Chloro-7-methyl-1H-indole-2-carbaldehyde)
6-クロロ-7-メチル-1H-インドール-2-カルバルデヒドは、インドール骨格にクロロ基とメチル基が導入された芳香族アルデヒド化合物です。分子式C10H8ClNOで表され、分子量193.63を有します。この化合物は有機合成中間体として重要な役割を果たし、特に医薬品や機能性材料の合成において有用なビルディングブロックとなります。特徴的な構造により、選択的な反応性を示し、ヘテロ環化合物の構築に適しています。アルデヒド基を有するため、各種縮合反応や求核付加反応に利用可能です。また、結晶性が良好で取り扱いやすく、安定性に優れている点も利点です。

883529-78-0 structure
商品名:6-Chloro-7-methyl-1H-indole-2-carbaldehyde
CAS番号:883529-78-0
MF:C10H8ClNO
メガワット:193.629621505737
MDL:MFCD06800430
CID:2130895
PubChem ID:23004691
6-Chloro-7-methyl-1H-indole-2-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 6-Chloro-7-methyl-1H-indole-2-carbaldehyde
- FCH854123
- BB 0220033
- 883529-78-0
- DB-359495
- AKOS003658202
- CS-0360998
-
- MDL: MFCD06800430
- インチ: 1S/C10H8ClNO/c1-6-9(11)3-2-7-4-8(5-13)12-10(6)7/h2-5,12H,1H3
- InChIKey: GVYXEDLXHCERMZ-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC2C=C(C=O)NC=2C=1C
計算された属性
- せいみつぶんしりょう: 193.0294416g/mol
- どういたいしつりょう: 193.0294416g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 209
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.9
- 疎水性パラメータ計算基準値(XlogP): 2.8
6-Chloro-7-methyl-1H-indole-2-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM240951-1g |
6-Chloro-7-methyl-1H-indole-2-carbaldehyde |
883529-78-0 | 95%+ | 1g |
$243 | 2023-02-01 | |
| Chemenu | CM240951-5g |
6-Chloro-7-methyl-1H-indole-2-carbaldehyde |
883529-78-0 | 95%+ | 5g |
$650 | 2023-02-01 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ0514-5.0g |
6-chloro-7-methyl-1H-indole-2-carbaldehyde |
883529-78-0 | 95% | 5.0g |
¥4200.0000 | 2024-07-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ0514-500.0mg |
6-chloro-7-methyl-1H-indole-2-carbaldehyde |
883529-78-0 | 95% | 500.0mg |
¥929.0000 | 2024-07-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ0514-1.0g |
6-chloro-7-methyl-1H-indole-2-carbaldehyde |
883529-78-0 | 95% | 1.0g |
¥1397.0000 | 2024-07-20 | |
| Chemenu | CM240951-5g |
6-Chloro-7-methyl-1H-indole-2-carbaldehyde |
883529-78-0 | 95%+ | 5g |
$614 | 2021-08-04 | |
| TRC | C994398-50mg |
6-Chloro-7-methyl-1H-indole-2-carbaldehyde |
883529-78-0 | 50mg |
$ 115.00 | 2022-06-06 | ||
| TRC | C994398-5mg |
6-Chloro-7-methyl-1H-indole-2-carbaldehyde |
883529-78-0 | 5mg |
$ 50.00 | 2022-06-06 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 016211-500mg |
6-Chloro-7-methyl-1H-indole-2-carbaldehyde |
883529-78-0 | 500mg |
2991CNY | 2021-05-07 | ||
| Matrix Scientific | 016211-500mg |
6-Chloro-7-methyl-1H-indole-2-carbaldehyde |
883529-78-0 | 500mg |
$184.00 | 2023-09-09 |
6-Chloro-7-methyl-1H-indole-2-carbaldehyde 関連文献
-
Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540
-
Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
-
W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641
-
Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840
883529-78-0 (6-Chloro-7-methyl-1H-indole-2-carbaldehyde) 関連製品
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)
- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
- 307-59-5(perfluorododecane)
- 55290-64-7(Dimethipin)
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)
推奨される供給者
Amadis Chemical Company Limited
(CAS:883529-78-0)6-Chloro-7-methyl-1H-indole-2-carbaldehyde

清らかである:99%
はかる:5g
価格 ($):580.0